5-Fluoro-2-hydroxypyrimidine

Catalog No.
S587887
CAS No.
2022-78-8
M.F
C4H3FN2O
M. Wt
114.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-hydroxypyrimidine

CAS Number

2022-78-8

Product Name

5-Fluoro-2-hydroxypyrimidine

IUPAC Name

5-fluoro-1H-pyrimidin-2-one

Molecular Formula

C4H3FN2O

Molecular Weight

114.08 g/mol

InChI

InChI=1S/C4H3FN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8)

InChI Key

HPABFFGQPLJKBP-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=O)N1)F

Synonyms

2-Hydroxy-5-fluoropyrimidine;5-Fluoro-2(1H)-pyrimidinone;5-Fluoro-2-pyrimidinol;5-Fluoropyrimidin-2-one;5-FLUORO-2-HYDROXYPYRIMIDINE;5-FLUORO-2(1H)-PYRIMIDONE;2(1H)-Pyrimidinone, 5-fluoro- (7CI,8CI,9CI);5-Fluoro-2-hydroxypyridimine

Canonical SMILES

C1=C(C=NC(=O)N1)F

5-Fluoro-2-hydroxypyrimidine is a fluorinated derivative of pyrimidine, characterized by the presence of a hydroxyl group at the second position and a fluorine atom at the fifth position of the pyrimidine ring. Its chemical formula is C5H4FNOC_5H_4FNO, and it is recognized for its potential applications in pharmaceuticals and agricultural chemistry. The compound exhibits properties that make it a candidate for further research in various fields, particularly due to its unique electronic and steric characteristics resulting from the fluorine substitution.

, including:

  • Nucleophilic Substitution: The hydroxyl group can act as a nucleophile, allowing for substitution reactions with various electrophiles.
  • Formation of Metal Complexes: It can react with metal ions to form complexes, such as manganese fluoro(hydroxy)pyrimidinato aqua dinuclear complexes, which have implications in coordination chemistry .
  • Acylation Reactions: The compound can undergo acylation to form derivatives that may have enhanced biological activity .

5-Fluoro-2-hydroxypyrimidine exhibits notable biological activities, primarily in the context of antifungal agents. Its structural similarity to nucleobases allows it to interfere with nucleic acid synthesis in microorganisms. This property is particularly relevant for compounds like flucytosine, which is an antifungal drug that incorporates a similar fluorinated pyrimidine structure .

Additionally, studies suggest that derivatives of 5-fluoro-2-hydroxypyrimidine may possess cytotoxic effects against certain cancer cell lines, making it a compound of interest in cancer research.

The synthesis of 5-fluoro-2-hydroxypyrimidine can be achieved through various methods:

  • Starting from 5-Fluoro-2-methoxypyridine: This raw material undergoes hydrolysis to yield 5-fluoro-2-hydroxypyrimidine .
  • Using Acylation Techniques: The compound can be synthesized via acylation reactions involving appropriate acyl chlorides under basic conditions.
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that enhance reaction efficiency and yield .

5-Fluoro-2-hydroxypyrimidine finds applications in several areas:

  • Pharmaceuticals: It serves as a precursor for synthesizing various bioactive compounds, particularly in the development of antifungal and anticancer agents.
  • Agricultural Chemistry: Its derivatives are explored for use as fungicides due to their ability to disrupt fungal growth mechanisms .
  • Coordination Chemistry: The formation of metal complexes opens avenues for applications in catalysis and materials science .

Research on interaction studies involving 5-fluoro-2-hydroxypyrimidine focuses on its binding affinity with biological targets such as enzymes and receptors. These studies aim to elucidate the mechanism by which this compound exerts its biological effects, particularly its role in inhibiting nucleic acid synthesis in fungi and cancer cells. Additionally, its interactions with metal ions are studied to understand the stability and reactivity of formed complexes.

Several compounds share structural similarities with 5-fluoro-2-hydroxypyrimidine. Here’s a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsBiological ActivityUnique Features
5-FluorouracilFluorinated uracil derivativeAnticancer agentPrimarily used in chemotherapy
FlucytosineCytosine derivative with fluorineAntifungal activityProdrug for 5-fluorouracil
4-Amino-2-chloro-5-fluoropyrimidineChloro substitution at position 2Potential antifungal propertiesEnhanced solubility
5-Fluoro-2-methoxypyridineMethoxy group at position 2Various biological activitiesPrecursor for hydroxylated derivatives

5-Fluoro-2-hydroxypyrimidine (CAS: 2022-78-8) is a fluorinated pyrimidine derivative first synthesized as part of efforts to develop orally bioavailable prodrugs of 5-fluorouracil (5-FU), a cornerstone chemotherapeutic agent. Early studies in the 1990s identified its potential as a precursor to 5-FU, with hepatic aldehyde oxidase-mediated conversion enabling systemic delivery while bypassing gastrointestinal toxicity. The compound gained prominence through preclinical studies demonstrating antitumor activity in murine models of colon cancer and leukemia. Its synthesis was later optimized via methods such as the reaction of 2-methoxy-5-fluorouracil with phosphorus oxychloride, yielding high-purity intermediates for pharmaceutical applications.

Position in Fluorinated Pyrimidine Research

As a structural analog of 5-FU, 5-fluoro-2-hydroxypyrimidine occupies a unique niche due to its simplified substitution pattern (hydroxyl at C2, fluorine at C5). Unlike 5-FU, which inhibits thymidylate synthase (TS) and incorporates into RNA/DNA, this compound exhibits distinct metabolic pathways. For instance, it serves as a precursor to manganese fluoro(hydroxy)pyrimidinato complexes, highlighting its versatility beyond oncology. Its role in probing B/Z-DNA transitions via 19F NMR spectroscopy further underscores its interdisciplinary utility.

Significance in Interdisciplinary Scientific Research

The compound’s applications span:

  • Medicinal Chemistry: As a prodrug for 5-FU with improved pharmacokinetics.
  • Materials Science: Facilitating the synthesis of coordination polymers with magnetic properties.
  • Biochemistry: Serving as a molecular probe to study nucleic acid conformations.

Classical Synthetic Approaches

Classical methods for synthesizing 5-fluoro-2-hydroxypyrimidine often involve halogenation and hydroxylation of pyrimidine precursors. A widely reported route begins with the treatment of 2-hydroxypyrimidine with hydrogen fluoride or fluorinating agents like sulfur tetrafluoride (SF₄) under controlled conditions [1] [3]. The reaction typically proceeds via electrophilic substitution at the 5-position of the pyrimidine ring, yielding the fluorinated product.

Another traditional approach involves the use of phosphorus oxychloride (POCl₃) to convert 5-fluoro-2-hydroxypyrimidine into 2-chloro-5-fluoropyrimidine, a reaction that highlights the compound’s utility as a precursor for further functionalization [1] [3]. This method requires anhydrous conditions and temperatures between 80–100°C to achieve optimal yields.

Table 1: Classical Synthesis Conditions

MethodReagentsTemperature (°C)Yield (%)
Direct fluorinationHF or SF₄25–4060–75
POCl₃-mediated chlorinationPOCl₃, DMF80–10085–90

Modern Synthetic Strategies

Recent advancements emphasize catalytic fluorination and microwave-assisted synthesis. Transition metal catalysts, such as palladium complexes, enable regioselective fluorination of pyrimidine derivatives at lower temperatures [5]. Microwave irradiation reduces reaction times from hours to minutes while maintaining yields above 70% [6]. These methods improve atom economy and reduce byproduct formation compared to classical approaches.

Industrial Scale Production

Process Optimization Strategies

Industrial synthesis prioritizes scalability and cost efficiency. Multi-step processes often integrate continuous flow reactors to enhance mixing and heat transfer during fluorination [3]. For example, a two-stage system combines fluorination and hydroxylation in tandem, achieving >90% purity with reduced solvent waste. Key parameters include:

  • Residence time: Optimized to 2–3 hours per stage.
  • Catalyst loading: 0.5–1.0 mol% palladium-based catalysts.

Quality Control in Research Settings

Analytical protocols ensure batch consistency:

  • High-performance liquid chromatography (HPLC): Quantifies purity (>97%) [1].
  • Nuclear magnetic resonance (NMR): Confirms structural integrity via ¹⁹F and ¹H spectra [6].
  • Melting point analysis: Verifies identity (170–174°C) [1] [3].

Table 2: Industrial Process Parameters

ParameterOptimal Range
Reaction temperature70–90°C
Pressure1–2 atm
Catalyst recovery rate95–98%

Green Chemistry Approaches

Sustainable Synthesis Methods

Efforts to minimize environmental impact focus on solvent substitution and catalyst recycling. Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) replace volatile organic solvents in fluorination reactions, reducing toxicity [3]. Biocatalytic methods using fluorinase enzymes are under investigation but remain experimental.

Environmental Impact Reduction

Lifecycle assessments highlight waste reduction strategies:

  • Solvent recovery systems: Capture >85% of DMF and POCl₃ for reuse.
  • Byproduct valorization: Chlorinated byproducts are repurposed as ligands in coordination complexes [1].

Isotopic Labeling for Research Applications

Radioisotope Incorporation Techniques

5-Fluoro-2-hydroxypyrimidine serves as a precursor for ¹⁸F-labeled compounds used in positron emission tomography (PET). Direct fluorination with [¹⁸F]fluoride ions under alkaline conditions achieves radiochemical yields of 15–20% [5]. Challenges include competing hydrolysis reactions, mitigated by kryptofix 2.2.2 as a phase-transfer catalyst.

Stable Isotope Labeling Methodologies

Stable isotopes (e.g., ¹³C, ¹⁵N) are incorporated via modified Curtius rearrangements or enzymatic biosynthesis. ¹⁹F-labeled derivatives enable detailed NMR studies of molecular interactions, with scalar coupling constants (e.g., ⁵J(H1',F) = 1.2 Hz) providing insights into glycosidic bond conformations [6].

Table 3: Isotopic Labeling Techniques

IsotopeMethodApplication
¹⁸FNucleophilic fluorinationPET imaging probes [5]
¹⁹FDirect synthesisNMR spectroscopy [6]

XLogP3

-0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

114.02294089 g/mol

Monoisotopic Mass

114.02294089 g/mol

Heavy Atom Count

8

UNII

1VXI7T1BI5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2022-78-8

Wikipedia

5-fluoropyrimidin-2-one

Dates

Modify: 2023-08-15

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